molecular formula C11H9F2NO B13574870 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile

1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B13574870
M. Wt: 209.19 g/mol
InChI Key: CRKMFXIEPRZBIB-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9F2NO.

Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-(difluoromethoxy)benzyl chloride with a cyclopropane derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its action include interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can be compared with similar compounds such as:

  • 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
  • 1-[3-(Methoxy)phenyl]cyclopropane-1-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the difluoromethoxy group in this compound imparts unique characteristics, making it distinct from its analogs .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-2-8(6-9)11(7-14)4-5-11/h1-3,6,10H,4-5H2

InChI Key

CRKMFXIEPRZBIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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